molecular formula C4H6O2S B12573863 1lambda~4~-Thiolane-1,3-dione CAS No. 188756-09-4

1lambda~4~-Thiolane-1,3-dione

Cat. No.: B12573863
CAS No.: 188756-09-4
M. Wt: 118.16 g/mol
InChI Key: GPNGIGHFMOHMOO-UHFFFAOYSA-N
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Description

1lambda~4~-Thiolane-1,3-dione, also known as sulfolane, is an organosulfur compound with the molecular formula C4H8O2S. It is a cyclic sulfone, characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers. This compound is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The original method for synthesizing 1lambda4-Thiolane-1,3-dione involves a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which is then hydrogenated using Raney nickel as a catalyst to yield sulfolane . Recent advancements have shown that using Ni-B/MgO as a catalyst can improve both the product yield and the catalyst’s lifetime .

Industrial Production Methods: In industrial settings, the production of 1lambda4-Thiolane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of sulfolene in the presence of a catalyst, followed by purification steps to obtain high-purity sulfolane.

Chemical Reactions Analysis

Types of Reactions: 1lambda4-Thiolane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form thiolane derivatives.

    Substitution: The sulfone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted sulfolanes depending on the nucleophile used.

Scientific Research Applications

1lambda~4~-Thiolane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1lambda4-Thiolane-1,3-dione exerts its effects is primarily through its role as a solvent. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. The sulfur-oxygen double bond is polar, conferring good solubility in water, while the four-carbon ring provides non-polar stability .

Comparison with Similar Compounds

Uniqueness: 1lambda4-Thiolane-1,3-dione stands out due to its unique combination of polar and non-polar properties, making it an excellent solvent for a wide range of applications. Its stability and ability to dissolve both water and hydrocarbons make it particularly valuable in industrial and research settings .

Properties

CAS No.

188756-09-4

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

1-oxothiolan-3-one

InChI

InChI=1S/C4H6O2S/c5-4-1-2-7(6)3-4/h1-3H2

InChI Key

GPNGIGHFMOHMOO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CC1=O

Origin of Product

United States

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